N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide is a chemical compound with diverse scientific applications. It is known for its role as an efficient catalyst, enabling novel organic transformations, and has potential in drug discovery.
Preparation Methods
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide involves several steps. The starting materials typically include 2-methoxyphenyl isocyanate and other organic reagents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It acts as an efficient catalyst in organic transformations, enabling the synthesis of complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. The pathways involved in its mechanism of action include the activation of substrates and the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamide can be compared with other similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in amine protection/deprotection sequences.
N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)phenyl]-2-methylpropanamide: Another compound with similar structural features and applications in drug discovery
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct catalytic properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13(2)16(19)18-12-17(8-10-21-11-9-17)14-6-4-5-7-15(14)20-3/h4-7,13H,8-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQAZKJGGITPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1(CCOCC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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